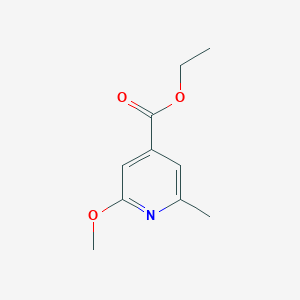
2-Chloro-4,5-difluoropyridine
Vue d'ensemble
Description
2-Chloro-4,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It is used in research and development .
Synthesis Analysis
The synthesis of 2-Chloro-4,5-difluoropyridine and similar compounds involves the use of organolithium reagents . For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluoropyridine consists of a pyridine ring with chlorine and fluorine substituents . The presence of these strong electron-withdrawing substituents gives fluoropyridines interesting and unusual physical, chemical, and biological properties .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluoropyridine is a liquid at room temperature . It has a molecular weight of 149.53 .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
2-Chloro-4,5-difluoropyridine: is a key intermediate in the synthesis of various fluorinated pyridines. These compounds are sought after for their unique physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing fluorine atoms. They exhibit reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The synthesis of fluorinated pyridines is crucial for developing new pharmaceuticals and agrochemicals due to their enhanced biological activity.
Radiopharmaceuticals
This compound is utilized in the preparation of F-18 substituted pyridines, which are of special interest as potential imaging agents in radiobiology . These agents can be used in positron emission tomography (PET) scans for cancer diagnosis and treatment monitoring, providing a non-invasive method to observe metabolic processes in the body.
Agricultural Chemistry
2-Chloro-4,5-difluoropyridine: serves as a precursor for the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drugs with antibacterial and antimicrobial activities. Its electron-deficient character makes it an excellent starting material for introducing various functional groups into the pyrimidine ring, enhancing the drug’s efficacy and specificity .
Organic Synthesis
As a versatile building block in organic synthesis, 2-Chloro-4,5-difluoropyridine is involved in various nucleophilic substitution reactions. It allows for the regioselective synthesis of new pyrimidine derivatives, which can lead to the discovery of compounds with potential therapeutic applications .
Safety and Hazards
2-Chloro-4,5-difluoropyridine is a flammable liquid and vapor. It is harmful if swallowed and harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Fluoropyridines, including 2-Chloro-4,5-difluoropyridine, have potential applications in various fields due to their unique properties. They are used in the search for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The interest in the development of fluorinated chemicals has been steadily increasing .
Mécanisme D'action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Chloro-4,5-difluoropyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into various pharmaceuticals .
Result of Action
Given its use in the synthesis of various biologically active compounds , it’s likely that its action results in significant molecular and cellular effects.
Propriétés
IUPAC Name |
2-chloro-4,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHRTHUHYUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663734 | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluoropyridine | |
CAS RN |
511522-70-6 | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511522-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)







![2-Chloromethyl-7-fluorobenzo[d]thiazole](/img/structure/B1500283.png)

![5-Methoxy-2-methylbenzo[D]thiazol-4-amine](/img/structure/B1500287.png)